Product packaging for Brinaldix(Cat. No.:CAS No. 636-54-4)

Brinaldix

Cat. No.: B1669225
CAS No.: 636-54-4
M. Wt: 345.8 g/mol
InChI Key: LBXHRAWDUMTPSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Perspectives on Diuretic Compound Development

The history of diuretic development spans several centuries, with early approaches involving natural substances. acs.orgacs.org The 20th century marked a significant shift with the advent of synthetic diuretics. Organomercurials were among the first effective synthetic diuretics, though their use was limited by toxicity and the need for injection. acs.orgresearchgate.net

A pivotal moment arrived with the discovery that sulfonamide derivatives possessed diuretic properties. acs.orgresearchgate.net This led to the development of carbonic anhydrase inhibitors, such as acetazolamide, in the mid-1940s and early 1950s, following the observation that the antibacterial agent sulfanilamide (B372717) inhibited carbonic anhydrase in the kidney. acs.orgacs.orgresearchgate.net

The introduction of chlorothiazide (B1668834) in 1957 by researchers at Merck revolutionized diuretic therapy due to its improved efficacy and safety profile compared to earlier compounds. acs.orgacs.orgresearchgate.net This ushered in the era of thiazide diuretics, which quickly became dominant in treating conditions like cardiac edema and hypertension. acs.orgacs.org Clopamide emerged within this broader context of developing sulfonamide-based diuretics with improved pharmacological profiles.

Chemical Classification and Structural Distinctions of Clopamide

Clopamide is chemically classified as a sulfonamide and a piperidine (B6355638) derivative. nih.govontosight.aiwikipedia.org It is often categorized as a thiazide-like diuretic due to its similar mechanism of action, although it lacks the characteristic double-ring structure found in thiazide diuretics like chlorothiazide and hydrochlorothiazide (B1673439). nih.govdrugbank.comselleckchem.com

The chemical name of clopamide is 4-chloro-N-[(2S,6R)-2,6-dimethyl-1-piperidinyl]-3-sulfamoylbenzamide. nih.gov Its molecular formula is C₁₄H₂₀ClN₃O₃S, and it has a molecular weight of approximately 345.8 g/mol . nih.govontosight.ainih.govwikidoc.orguni.lubiosynth.com

The structure of clopamide features a central benzamide (B126) core substituted with a chlorine atom, a sulfamoyl group (-SO₂NH₂), and a substituted piperidine ring. The presence of the sulfamoyl group is a common feature among many diuretic compounds, contributing to their interaction with renal transporters. The piperidine ring, substituted with two methyl groups, distinguishes clopamide structurally from the benzothiadiazine ring system found in thiazide diuretics. nih.govdrugbank.com

Clopamide typically exists as a white or off-white crystalline solid. ontosight.aisolubilityofthings.com Its solubility profile indicates it is sparingly soluble in water but soluble in solvents like ethanol (B145695) and DMSO. ontosight.aiselleckchem.comsolubilityofthings.com

The primary mechanism of action of clopamide involves the inhibition of the sodium-chloride symporter (NCC) located in the distal convoluted tubule of the nephron in the kidneys. patsnap.comwikipedia.orgwikidoc.org By blocking this transporter, clopamide reduces the reabsorption of sodium and chloride ions from the renal filtrate back into the bloodstream. patsnap.comwikipedia.org This leads to increased excretion of sodium, chloride, and consequently water, resulting in a diuretic effect. patsnap.com

Research findings have explored the chemical behavior of clopamide, including its photodegradation. Studies have shown that clopamide can undergo photochemical transformations under UV light, yielding degradation products such as 2-chloro-5-((2,6-dimethylpiperidin-1-yl)carbamoyl)benzenesulfonic acid and 4-hydroxy-N-(2,6-dimethyl-1-piperidyl)-3-sulfamoyl benzamide. nih.gov These studies are important for understanding the stability and potential degradation pathways of the compound.

Table 1: Chemical Properties of Clopamide

PropertyValueSource
Chemical Name4-chloro-N-[(2S,6R)-2,6-dimethyl-1-piperidinyl]-3-sulfamoylbenzamide nih.gov
Molecular FormulaC₁₄H₂₀ClN₃O₃S nih.govontosight.aiuni.lu
Molecular Weight345.8 g/mol nih.govnih.govwikidoc.org
CAS Number636-54-4 nih.govontosight.aiwikidoc.org
PubChem CID12492 nih.govuni.lulabsolu.ca
Physical StateCrystalline solid ontosight.aisolubilityofthings.com
Melting Point248-249 °C biosynth.comlabsolu.ca
Solubility (Water)Sparingly soluble ontosight.ai
Solubility (Ethanol)Soluble ontosight.ai
Solubility (DMSO)Soluble (up to 50 mM) selleckchem.comabcam.com

Table 2: Classification of Clopamide

Classification SystemCategorySource
MeSH Pharmacological ClassificationDiuretics nih.govnih.gov
ATC CodeC03BA03 (Sulfonamides, plain) nih.govwikidoc.org
General ClassificationSulfonamide, Piperidine diuretic, Thiazide-like diuretic nih.govontosight.aiwikipedia.org

Table 3: Selected Research Findings Related to Clopamide Chemistry

Research AreaKey FindingSource
Mechanism of ActionInhibits the sodium-chloride symporter (NCC) in the distal convoluted tubule. patsnap.comwikipedia.org
PhotodegradationUndergoes photochemical transformation under UV light, forming degradation products like sulfamoylbenzamide derivatives. nih.gov
Renal EffectsIncreases urinary excretion of sodium, chloride, and water. patsnap.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20ClN3O3S B1669225 Brinaldix CAS No. 636-54-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-N-(2,6-dimethylpiperidin-1-yl)-3-sulfamoylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O3S/c1-9-4-3-5-10(2)18(9)17-14(19)11-6-7-12(15)13(8-11)22(16,20)21/h6-10H,3-5H2,1-2H3,(H,17,19)(H2,16,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBXHRAWDUMTPSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1022847
Record name Clopamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

636-54-4
Record name Clopamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Clopamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.238
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mechanistic Elucidation of Clopamide at the Molecular and Cellular Levels

Direct Inhibition of Sodium-Chloride Symporter (SLC12A3/NCC)

The principal mechanism of action for Clopamide is the direct inhibition of the sodium-chloride symporter, also known as NCC or SLC12A3 (Solute carrier family 12 member 3). wikipedia.orgpatsnap.compatsnap.com This electroneutral cation-chloride cotransporter is a key protein in renal salt handling. uzh.chnih.gov Clopamide selectively binds to the chloride-binding site of the NCC, which is located on the luminal (urine-facing) side of the tubular cells. wikipedia.org This binding competitively blocks the reabsorption of sodium (Na⁺) and chloride (Cl⁻) ions from the tubular fluid back into the bloodstream. wikipedia.orgpatsnap.com By stalling the transporter's conformational changes necessary for ion translocation, Clopamide effectively inhibits its function. nih.gov

The action of Clopamide is highly specific to the distal convoluted tubule (DCT) of the nephron, the functional unit of the kidney. wikipedia.orgpatsnap.comnih.gov The NCC is predominantly expressed in the apical membrane of epithelial cells lining the early part of the DCT. uzh.chtaylorandfrancis.com While the DCT only reabsorbs about 5-10% of the total filtered sodium, this segment is crucial for the fine-tuning of renal sodium excretion and the regulation of extracellular fluid volume. uzh.chtaylorandfrancis.com Clopamide's targeted action in this specific location allows it to modulate this fine-tuning process, leading to its diuretic and antihypertensive effects. patsnap.comnih.gov

The inhibition of the NCC by Clopamide has significant consequences for renal ion transport. By preventing the reabsorption of Na⁺ and Cl⁻ in the DCT, the concentration of these ions increases in the tubular fluid. patsnap.comnih.gov This increased solute concentration in the lumen of the nephron leads to an osmotic effect, retaining water within the tubule and reducing its reabsorption into the body. patsnap.com The result is an increase in the excretion of sodium, chloride, and water, a process known as natriuresis and diuresis. wikipedia.orgpatsnap.com This reduction in extracellular fluid and blood volume is a primary contributor to its therapeutic effects. patsnap.com

A study on the diuretic effect of Clopamide in humans provided quantitative data on its impact on electrolyte excretion.

Dose of ClopamideMean Cumulative Sodium (Na⁺) Excretion (mmol/24h)Mean Cumulative Chloride (Cl⁻) Excretion (mmol/24h)Mean Cumulative Potassium (K⁺) Excretion (mmol/24h)
5 mg 20519065
10 mg 22020070
20 mg 23021075

Data adapted from studies on Clopamide's effects in healthy volunteers. nih.govresearchgate.net The table illustrates the dose-related increase in urinary excretion of sodium, chloride, and potassium following oral administration.

Investigation of Secondary Modulatory Effects on Renal Electrolyte Handling

Beyond its primary effect on sodium and chloride, Clopamide influences the renal handling of other key electrolytes. patsnap.com These secondary effects are largely a consequence of the altered ion flow in the nephron segments downstream from the DCT.

Clopamide administration leads to an increased excretion of potassium (K⁺), which can result in hypokalemia (low plasma potassium levels). patsnap.comnih.gov This effect arises because the blockage of Na⁺ reabsorption in the DCT results in a higher load of sodium being delivered to the late distal tubule and collecting ducts. jaypeedigital.come-safe-anaesthesia.org In these more distal segments, the increased luminal Na⁺ concentration enhances the activity of the epithelial sodium channel (ENaC) and the basolateral Na⁺/K⁺-ATPase pump. e-safe-anaesthesia.orgyoutube.com This creates a favorable electrochemical gradient for the secretion of potassium into the tubular fluid, leading to increased urinary K⁺ loss. jaypeedigital.comnih.gov Studies have shown that chronic administration of Clopamide can produce a significant, dose-dependent reduction in plasma potassium levels. researchgate.net

Clopamide has distinct effects on the homeostasis of divalent cations, calcium (Ca²⁺) and magnesium (Mg²⁺).

Calcium: Unlike its effect on sodium and potassium, Clopamide reduces the urinary excretion of calcium (hypocalciuria). The precise mechanism is complex but is thought to involve increased passive Ca²⁺ reabsorption in the proximal tubule secondary to volume depletion. Furthermore, the inhibition of NCC in the DCT enhances the driving force for Ca²⁺ to enter the cell from the lumen via apical calcium channels, subsequently being transported into the blood. This effect is opposite to that of loop diuretics and is a hallmark of thiazide-like diuretics. taylorandfrancis.com

Magnesium: In contrast to calcium, Clopamide increases the renal excretion of magnesium, potentially leading to hypomagnesemia. patsnap.com The mechanism is linked to the function of the DCT, which plays a significant role in active magnesium reabsorption. The alteration of the transepithelial voltage and transport dynamics caused by NCC inhibition is believed to impair the function of the channels responsible for magnesium uptake, resulting in increased urinary loss. taylorandfrancis.comnih.gov

Renal Transport Mechanisms of Clopamide

For Clopamide to exert its inhibitory effect on the NCC on the luminal side of the DCT, it must first be delivered into the tubular fluid. e-safe-anaesthesia.org As an organic acid, Clopamide is actively secreted from the blood into the urine, a process that primarily occurs in the proximal convoluted tubule. jaypeedigital.com This secretion is mediated by a family of transporters known as Organic Anion Transporters (OATs), which are located on the basolateral membrane (blood side) of the proximal tubule cells. nih.govproteopedia.org Specifically, transporters like OAT1 (SLC22A6) and OAT3 (SLC22A8) are responsible for taking up anionic drugs, including many diuretics, from the circulation into the tubular cells. nih.govmdpi.com From inside the cell, other transporters on the apical membrane then facilitate its exit into the tubular lumen, allowing it to travel downstream to its site of action in the DCT. nih.gov This active secretion process is crucial for achieving a sufficiently high concentration of the drug in the tubular fluid to effectively inhibit the NCC.

Active Secretion by Renal Tubular Cells and True Tubular Excretion Fraction (TTEF) Determination

Clopamide undergoes active secretion by the renal tubular cells, a process crucial for its delivery to the tubular fluid where it exerts its pharmacological effect. medchemexpress.com The efficiency of this active transport can be quantified by the True Tubular Excretion Fraction (TTEF), which provides an absolute estimation of a substance's tubular excretion efficiency.

Research utilizing a modified Sperber technique in an avian kidney model has determined the TTEF for Clopamide to be 10%. medchemexpress.com This value indicates that a significant portion of the drug that reaches the peritubular capillaries is actively transported into the tubular lumen. This active secretion ensures that effective concentrations of the drug reach the distal convoluted tubule, its primary site of action. patsnap.comwikipedia.org For comparison, the same study identified different TTEF values for other diuretics, highlighting variations in their secretory efficiency. medchemexpress.com

Diuretic CompoundTrue Tubular Excretion Fraction (TTEF)
Clopamide10%
Hydrochlorothiazide (B1673439)22%
Chlorothiazide (B1668834)59%

Data sourced from a study on renal tubular secretion in an avian kidney model. medchemexpress.com

Involvement of Organic Anion Transport Systems

The active secretion of Clopamide into the renal tubules is mediated by specific transport proteins. Evidence strongly suggests the involvement of the organic anion transport (OAT) system. medchemexpress.com These transporters are part of the solute carrier (SLC) superfamily and are critical for the elimination of a wide range of endogenous compounds, toxins, and drugs, including diuretics. solvobiotech.commdpi.comnih.gov

The process begins with the uptake of Clopamide from the blood across the basolateral membrane of the proximal tubular cells. This step is considered rate-limiting for renal secretion and is primarily handled by OAT1 (SLC22A6) and OAT3 (SLC22A8). solvobiotech.comnih.gov Studies have shown that OAT1, in particular, exhibits a high affinity for thiazide diuretics. nih.gov Experimental evidence supports this pathway, as the administration of novobiocin, an inhibitor of certain organic anion transporters, markedly reduces the TTEF of Clopamide. medchemexpress.com Once inside the tubular cell, Clopamide is then secreted across the apical membrane into the tubular lumen, a step that may involve other transporters such as OAT4 (SLC22A11). nih.gov

Exploration of Extra-Renal Pharmacological Mechanisms

Vasodilatory Properties and Associated Pathways

Clopamide possesses direct vasodilatory properties that are independent of its diuretic action. patsnap.com This effect is believed to be caused by the relaxation of smooth muscle cells in the walls of blood vessels. patsnap.com The precise molecular pathways underlying this vasorelaxation are not fully elucidated. However, the mechanism involves a direct action on the vascular smooth muscle, leading to a decrease in peripheral vascular resistance. This contributes to the compound's blood pressure-lowering effect. patsnap.com The contraction and relaxation of vascular smooth muscle are complex processes regulated by intracellular calcium concentrations and the phosphorylation state of myosin light chains. nih.govcvphysiology.com Clopamide's influence on these intricate signaling cascades remains an area for further investigation.

Evaluation of Antioxidant Potentials and Lipid Peroxidation Inhibition

The potential for diuretic agents to possess antioxidant properties has been a subject of scientific inquiry, as oxidative stress is implicated in cardiovascular pathologies. Some related compounds, such as the diuretic indapamide, have demonstrated an ability to act as free radical scavengers and inhibit the oxidative modification of low-density lipoprotein (LDL). nih.gov

However, research specifically evaluating Clopamide has shown that it does not share these antioxidant characteristics. In a comparative study, Clopamide was assessed for its ability to inhibit LDL peroxidation induced by copper ions. The findings indicated that, unlike indapamide, Clopamide had no significant inhibitory effect on this process. nih.gov Furthermore, in the 1,1-diphenyl-2-picryl-hydrazyl (DPPH) test, a common assay for measuring free radical scavenging activity, Clopamide was found to be ineffective. nih.gov These results suggest that the pharmacological profile of Clopamide does not include direct antioxidant or anti-lipid peroxidation activities. nih.gov

CompoundInhibition of Copper-Induced LDL PeroxidationFree Radical Scavenging (DPPH Test)
IndapamideEffectiveEffective
ClopamideNo Inhibitory Effect ObservedIneffective
HydrochlorothiazideNo Inhibitory Effect ObservedNot Reported as Effective
FurosemideNo Inhibitory Effect ObservedIneffective

Data summarized from a comparative study on the inhibition of LDL modification. nih.gov

Structure Activity Relationship Sar and Rational Molecular Design of Clopamide Analogs

Chemical Structural Features Crucial for Pharmacological Activity

Clopamide is a piperidine (B6355638) and sulfamoylbenzamide-based diuretic. researchgate.net Its pharmacological activity hinges on several key structural motifs. The diuretic effect of compounds in this class is primarily attributed to their ability to inhibit the sodium-chloride (Na+/Cl-) cotransporter (NCC), also known as SLC12A3, in the distal convoluted tubule of the nephron. wikipedia.orgmedchemexpress.combiopharmanotes.com

Key structural features essential for the diuretic activity of clopamide and related sulfamoyl diuretics include:

The Unsubstituted Sulfamoyl Group (-SO₂NH₂): This group, positioned at C3 of the benzamide (B126) ring, is considered indispensable for diuretic activity. Its loss or substitution typically leads to a significant decrease or complete elimination of the diuretic effect. pharmacy180.compharmacy180.com This group is a primary anchoring point within the target protein's binding site.

The Activating Group at C4: The chlorine atom at the C4 position is a strong electron-withdrawing group. Such "activating" groups (e.g., Cl, Br, CF₃) are essential for the diuretic potency of the thiazide and thiazide-like class of drugs. pharmacy180.com Modifications at this position generally result in diminished activity. pharmacy180.com

The Benzoyl Moiety: The carbonyl group of the benzamide structure is important for optimal activity. pharmacy180.com It likely participates in hydrogen bonding interactions within the receptor pocket.

The N-substituent: Clopamide features a cis-2,6-dimethylpiperidino group attached to the benzamide nitrogen. This lipophilic group significantly influences the compound's pharmacokinetic properties and potency. Research into analogs where this piperidino ring is replaced by other cyclic amines has demonstrated the importance of this position. For instance, a series of N-(4-chloro-3-sulfamoylbenzamido)-1,2,3,4-tetrahydroquinolines and -isoquinolines were synthesized and evaluated. nih.gov Several of these compounds displayed diuretic activity comparable to or higher than that of clopamide, indicating that the receptor can accommodate bulky, lipophilic substituents at this position and that modifications here can fine-tune potency. nih.gov

In one study, changes to the molecular structure of the related diuretic xipamide, including acetylation or substitution of the sulfonic group, resulted in a decrease in activity, reinforcing the importance of these core chemical features. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

While specific Quantitative Structure-Activity Relationship (QSAR) studies focusing exclusively on clopamide analogs are not widely available in published literature, QSAR models have been developed for the broader class of thiazide diuretics to which clopamide is functionally related. These studies provide a framework for predicting the biological activity of new compounds based on their molecular structures. researchgate.net

A notable QSAR study on a series of 10 thiazide diuretics established a predictive model using electrotopological state indices (Eₖ) as molecular descriptors. researchgate.net These indices describe the electronic and topological attributes of each atom in a molecule. The optimal model developed in the study was a three-parameter equation that correlated the relative diuretic activity (Ra) with the E-state indices of three specific structural units:

=O (in the sulfuryl group)

=N– (in the heterocyclic ring)

=C< (in the aromatic ring)

The resulting QSAR model demonstrated a high correlation coefficient (R² = 0.975) and good predictive capability, as confirmed by leave-one-out cross-validation (R²cv = 0.936). researchgate.net The study concluded that these three molecular fragments are the primary factors influencing the bioactivity of these compounds. researchgate.net

Such models are valuable in the rational design of new diuretic agents. By calculating the theoretical descriptor values for novel, unsynthesized analogs, researchers can prioritize the synthesis of compounds predicted to have the highest activity, thereby saving time and resources.

Model ParameterDescriptionImplication for Activity
E₁₆ (=O in sulfuryl) Electrotopological state index for the oxygen atom of the sulfuryl group.A key contributor to the predictive model, highlighting the importance of the electronic properties of the sulfonamide group for receptor interaction. researchgate.net
E₂₃ (=N–) Electrotopological state index for a nitrogen atom in the heterocyclic ring of thiazides.Indicates the significance of the heterocyclic portion of thiazide diuretics for their overall activity. researchgate.net
E₉ (=C< in aromatic ring) Electrotopological state index for a carbon atom within the aromatic ring.Points to the role of the aromatic scaffold in influencing the molecule's interaction with its biological target. researchgate.net

This table is based on a QSAR study of thiazide diuretics, a class of drugs to which clopamide is functionally related.

In Silico Molecular Docking Analyses of Clopamide-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This analysis provides insights into the binding mode, affinity, and specific molecular interactions that stabilize the ligand-receptor complex.

Interaction with the Na+/Cl- Cotransporter (NCC/SLC12A3): The primary pharmacological target of clopamide is the Na+/Cl- cotransporter (NCC), a protein located in the apical membrane of the distal convoluted tubule in the kidney. frontiersin.orgnih.gov While a crystal structure of clopamide bound to NCC is not available, recent cryo-electron microscopy (cryo-EM) structures of human NCC in complex with other thiazide-like diuretics, such as chlorthalidone (B1668885) and indapamide, have elucidated the inhibitor binding site. nih.govnih.gov

These studies reveal that thiazide-like diuretics bind within a cavity in the transmembrane domain (TMD) of the NCC protein. nih.gov The binding site is located near the ion-translocation pathway, effectively blocking the transporter's function. Based on the binding modes of chlorthalidone and indapamide, it can be inferred that clopamide likely interacts with a similar set of residues. Key interactions for this class of drugs involve:

Hydrogen Bonds: The crucial sulfamoyl group is a key hydrogen bond donor, interacting with backbone or side-chain atoms of residues within the pocket.

Hydrophobic Interactions: The aromatic ring and other lipophilic parts of the molecule engage in hydrophobic interactions with nonpolar residues, contributing to binding affinity.

Halogen Bonds: The chlorine atom at the C4 position can form stabilizing halogen bonds with electron-donating atoms in the protein.

Interaction with Tyrosinase: A published molecular docking study investigated the interaction of clopamide and its photodegradation products with tyrosinase, an enzyme not related to its diuretic action. nih.gov This study provides specific in silico data for clopamide itself. The analysis identified key amino acid residues involved in the binding of clopamide within the active site of tyrosinase. nih.gov

GLU195

ASN205

These residues were found to form intermolecular hydrogen bonds with clopamide, anchoring it within the enzyme's active site. nih.gov

Interaction with KIR2DL2: There is no available scientific literature or in silico data to suggest a direct interaction between clopamide and the Killer-cell immunoglobulin-like receptor 2DL2 (KIR2DL2). This receptor is part of the natural killer (NK) cell regulatory system and is not a known target for diuretic drugs. biorxiv.org Therefore, an analysis of binding sites and key residues for this specific interaction cannot be provided.

Ligand-Protein Affinity: The binding affinity, often expressed as the Gibbs free energy of binding (ΔG), quantifies the strength of the interaction between a ligand and its target. A more negative value indicates a stronger and more stable interaction.

In the in silico study of clopamide's interaction with tyrosinase, the binding affinity was calculated using AutoDock Vina. The results are presented in the table below. nih.gov

CompoundTarget ProteinBinding Affinity (kcal/mol)
Clopamide Tyrosinase-6.82
Photoproduct 2 Tyrosinase-6.90
Photoproduct 3 Tyrosinase-7.68

Photoproducts 2 and 3 are 2-chloro-5-((2,6-dimethylpiperidin-1-yl)carbamoyl)benzenesulfonic acid and 4-hydroxy-N-(2,6-dimethyl-1-piperidyl)-3-sulfamoyl benzamide, respectively. nih.gov

These results indicate a moderate binding affinity of clopamide for tyrosinase. Interestingly, the study found that its photodegradation products exhibited slightly higher binding affinities for this particular enzyme. nih.gov

Conformational Analysis: Conformational analysis examines the three-dimensional shape of the ligand when it is bound to the receptor. The cryo-EM structures of the NCC transporter with bound inhibitors like chlorthalidone show the ligand adopting a specific, constrained conformation to fit snugly within the binding pocket. nih.gov The sulfamoylbenzamide core acts as a scaffold, and the orientation of the substituents is critical for making precise contacts with the protein residues. It is highly probable that clopamide adopts a similar rigid conformation upon binding to NCC, with the cis-2,6-dimethylpiperidino group oriented to maximize favorable hydrophobic interactions within the cavity.

Preclinical Pharmacological Research and Novel Biological Applications of Clopamide

Comparative In Vitro and Animal Model Studies (e.g., Avian Kidney)

Preclinical research utilizing in vitro methods and animal models, such as the avian kidney, has been instrumental in elucidating the renal handling and efficacy of clopamide. These studies provide valuable comparative data alongside other diuretics.

Assessment of Renal Tubular Secretion and Saluretic Efficacy

Studies employing techniques like the modified Sperber technique in avian kidneys have assessed the renal tubular secretion of clopamide. This technique allows for the estimation of the True Tubular Excretion Fraction (TTEF), a measure of tubular excretion efficiency. In one such study, clopamide demonstrated a TTEF of 10% in the avian kidney, indicating it is actively secreted by renal tubular cells. This secretion is likely mediated through organic anion transport, as evidenced by the significant reduction in TTEF values when inhibited by novobiocin. Despite differences in tubular excretion efficiency compared to other diuretics like chlorothiazide (B1668834) (59%) and hydrochlorothiazide (B1673439) (22%), infusion into the renal portal system in the avian model resulted in only a small ipsilateral excess natriuresis and chloruresis. This suggests that for clopamide, similar to hydrochlorothiazide and chlorothiazide, the saluretic effect in this model appears to be largely independent of the tubular fluid concentration and primarily elicited from the peritubular side of the nephron, contrasting with the primarily luminally induced effects of diuretics like furosemide. nih.gov

The following table summarizes the True Tubular Excretion Fraction (TTEF) values for clopamide and other diuretics in the avian kidney:

CompoundTrue Tubular Excretion Fraction (TTEF)
Clopamide10%
Chlorothiazide59%
Hydrochlorothiazide22%

Investigation of Non-Traditional Biological Activities

Beyond its established diuretic action, clopamide has been explored for non-traditional biological activities, revealing potential applications in unexpected biological systems.

Role in Plant Immunity Induction (e.g., Arabidopsis thaliana)

Intriguingly, clopamide has been identified as an immune-priming compound in plants, specifically in Arabidopsis thaliana. nih.govnih.govplos.org Screening of chemical libraries has revealed that clopamide, along with other diuretics like bumetanide (B1668049) and bendroflumethiazide, can upregulate immunity-related cell death in Arabidopsis suspension-cultured cells when induced with an avirulent strain of Pseudomonas syringae pv. tomato. nih.govnih.govplos.org Application of clopamide to Arabidopsis plants has been shown to confer disease resistance against both avirulent and virulent strains of this pathogen. nih.govnih.govplos.org Unlike salicylic (B10762653) acid, a key phytohormone involved in plant defense, clopamide does not induce the expression of PR1, a marker gene for salicylic acid-dependent defense responses, nor does it inhibit plant growth at concentrations that enhance disease resistance. nih.govnih.govplos.org Further research indicated that clopamide did not inhibit the enzymatic activity of SA glucosyltransferase (SAGT), suggesting a mechanism of action distinct from the perturbation of SA glucosylation, a pathway affected by some plant immune-priming agents. nih.govplos.org These findings suggest that clopamide possesses novel chemical properties that contribute to potentiating disease resistance in Arabidopsis. frontiersin.org

Mechanistic Research on Drug Combinations and Co-Administration Effects

Preclinical studies have also investigated the effects of co-administering clopamide with other drugs, exploring potential interactions and their impact on pharmacological responses and xenobiotic metabolism.

Interactions with Renin-Angiotensin System Modulators in Preclinical Models

Research in preclinical models has explored the interaction of clopamide with modulators of the renin-angiotensin system (RAS). In one study using canine saphenous veins, the venoconstrictor response to bradykinin (B550075) was attenuated by oral administration of clopamide. nih.gov This attenuation was reversed by systemic infusion of a renin inhibitor, suggesting an interaction with the RAS. nih.gov While this study focused on vascular responses and the interaction with cyclosporine-A, it provides preclinical evidence of clopamide's potential to influence pathways related to the RAS. nih.gov The RAS is a complex system with local components in various tissues, including the gastrointestinal tract, and its interaction with other systems like the dopaminergic system is an area of ongoing research. mdpi.com

Impact on Xenobiotic Metabolism and Excretion (e.g., Chloramphenicol)

Preclinical and clinical observations have indicated that clopamide can influence the renal excretion of certain xenobiotics, such as chloramphenicol (B1208). Studies have reported that clopamide, along with other diuretics like mannitol, ethacrynic acid, and hydrochlorothiazide, increases the renal excretion of chloramphenicol. researchgate.netresearchgate.netkarger.com This effect is attributed to a reduction in the tubular reabsorption of chloramphenicol and its metabolites. karger.com Chloramphenicol undergoes significant metabolism, primarily in the liver, and is excreted in the urine as both the parent compound and various metabolites, including glucuronide conjugates and reduced forms. al-edu.comnih.gov The interaction between clopamide and chloramphenicol highlights the potential for diuretics to alter the pharmacokinetics of other co-administered drugs by affecting renal tubular handling.

Photochemical Reactivity and Degradation Mechanisms of Clopamide

Photoinduced Electron Transfer Processes in Clopamide Phototransformation

Photoinduced electron transfer (PET) plays a significant role in the photodegradation of Clopamide. acs.orgnih.gov This process involves the transfer of an electron from a donor to an acceptor after one of the components is excited by light. acs.orgnih.gov Investigations into Clopamide's photochemical behavior in the presence of electron donors (like N,N-dimethylaniline) and electron acceptors (like 1,4-dicyanonaphthalene) under UV light have demonstrated that photodegradation occurs via a photoinduced electron transfer mechanism. acs.orgnih.govdbcls.jpresearchgate.net

When Clopamide is irradiated in the presence of an electron donor, the excited Clopamide accepts an electron from the donor, forming a Clopamide radical anion. acs.org Conversely, in the presence of an electron acceptor, a photoinduced intermolecular electron transfer between excited Clopamide and the acceptor can occur, yielding a Clopamide radical cation and the corresponding radical anion of the acceptor. acs.orgnih.gov These radical species are involved in the subsequent reactions that lead to the formation of photodegradation products. acs.orgnih.gov The involvement of radical ion species in Clopamide photodegradation suggests a potential link to observed phototoxicity associated with the drug. acs.org

Structural Characterization of Photodegradation Products

The photodegradation of Clopamide has been shown to yield significant products. acs.orgnih.gov The structures of these photoproducts have been determined using spectroscopic techniques such as 1H NMR, 13C NMR, mass spectrometry, and IR spectroscopy. acs.orgnih.govnih.govresearchgate.net

Two significant photoproducts identified are:

2-chloro-5-((2,6-dimethylpiperidin-1-yl)carbamoyl)benzenesulfonic acid (Product 2) acs.orgnih.govnih.govresearchgate.net

4-hydroxy-N-(2,6-dimethyl-1-piperidyl)-3-sulfamoyl benzamide (B126) (Product 3) acs.orgnih.govnih.govresearchgate.net

Product 2 was obtained when Clopamide was irradiated in the presence of an electron donor under anaerobic conditions. acs.org Product 3 was formed under similar experimental conditions but in the presence of an electron acceptor. acs.orgnih.gov The formation mechanisms of these products have been rationalized based on photoinduced electron transfer processes and subsequent chemical transformations, such as substitution of a chlorine atom by a hydroxyl group. acs.orgnih.gov

In Silico Evaluation of Photoproduct Bioactivity (e.g., Tyrosinase Interaction)

In silico methods, such as molecular docking, are valuable tools in drug development and can be used to predict the interaction of compounds with biological targets. acs.org An in silico docking study was conducted to assess the interaction of Clopamide and its photoproducts (Product 2 and Product 3) with tyrosinase. acs.orgnih.govresearchgate.netresearchgate.net This was done to gain insight into the potential in vivo relevance of the pharmacological action of Clopamide after light exposure. acs.orgnih.govresearchgate.net

The docking results provided binding affinities for Clopamide and its photoproducts with tyrosinase. acs.org

CompoundBinding Affinity (kcal/mol)
Clopamide-6.82
Product 2-6.90
Product 3-7.68

Table 1: Binding Affinities of Clopamide and its Photoproducts with Tyrosinase acs.org

Implications for Compound Stability and Handling in Research Settings

The photochemical degradation of Clopamide has significant implications for its stability and handling in research settings. Exposure to UV light can modify the structure of Clopamide, potentially leading to a loss of biological activity over time. acs.orgnih.govresearchgate.net This highlights the importance of protecting Clopamide from light during storage and handling to maintain its integrity and ensure accurate experimental results. acs.orgnih.gov

Proper light protection measures are recommended during the handling and storage of Clopamide. acs.org Avoiding exposure to natural or artificial light sources is crucial to prevent photodegradation. acs.orgnih.govresearchgate.net Researchers working with Clopamide should be aware of its photosensitivity and take appropriate precautions to minimize light exposure to preserve the quality and stability of the compound.

Advanced Analytical Methodologies for Clopamide Quantification and Characterization in Research Matrices

Chromatographic Techniques for Separation and Detection

Chromatography is a cornerstone for the separation and analysis of clopamide from complex mixtures, such as biological fluids and pharmaceutical dosage forms. High-performance liquid chromatography (HPLC) and gas-liquid chromatography (GLC) are the most prominently used techniques.

Reverse-phase high-performance liquid chromatography (RP-HPLC) methods are widely employed for the simultaneous determination of clopamide in combination with other active pharmaceutical ingredients in tablet formulations. One such method was developed for the concurrent analysis of Clopamide, Dihydroergocristine mesylate, and Reserpine. researchgate.net The validation of these HPLC methods is performed according to the International Conference on Harmonization (ICH) guidelines, ensuring the method's suitability for its intended purpose. arcjournals.orgpharmtech.com Key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), robustness, limit of detection (LOD), and limit of quantification (LOQ). austinpublishinggroup.comchromatographyonline.com For instance, a developed RP-HPLC method for pindolol and clopamide demonstrated linearity with a correlation coefficient (r) better than 0.99997 and a relative standard deviation (RSD%) for precision better than 1.89%. researchgate.net

Table 1: Example of HPLC Method Parameters for Clopamide Analysis in Combination Formulations

ParameterCondition
Column β-cyclodextrin bonded-phase researchgate.net
Mobile Phase 1.0% w/v triethylamine acetate buffer (pH = 5.5) and methanol (90:10, v/v) researchgate.net
Flow Rate 0.8 mL/min researchgate.net
Detection UV at 245 nm researchgate.net
Linearity Range 0.5-1.5 mg/mL for clopamide researchgate.net
Detection Limit 0.44 µg/mL for clopamide researchgate.net

Gas-liquid chromatography coupled with mass spectrometry (GLC-MS) provides a specific and sensitive method for determining clopamide in biological matrices like human plasma, which is crucial for pharmacokinetic and bioavailability studies. nih.gov The methodology typically involves an extraction step, derivatization, and subsequent analysis by GLC-MS. nih.govresearchgate.net

In a validated method, furosemide is used as an internal standard. The assay procedure includes separation on Sep Pack-C18 cartridges, elution, and derivatization with trimethylanilinium hydroxide in methanol (Methelute) to improve the volatility of clopamide for gas chromatography. nih.govresearchgate.net The derivatized compounds are then injected into the GLC-MS system for analysis. nih.gov This method has proven to be rapid and suitable for routine analysis in extensive pharmacokinetic studies. nih.govresearchgate.net

Table 2: Performance Characteristics of a Validated GLC-MS Method for Clopamide in Plasma. nih.gov

ParameterValue
Chromatographic Column 1% SE-30 on Gas Chrom Q (100-120 mesh) glass column
MS Ionization Energy 70 eV
Ion Source Temperature 200°C
Single Ion Monitoring (m/e) 372
Retention Time 0.6 min
Limit of Detection 10 ng/mL in plasma
Linearity Range 10 - 500 ng/mL
Coefficient of Variation 5.1% to 8.3%
Extraction Recovery 92 ± 2.2%

Tandem Mass Spectrometry (LC-MS/MS) for Sensitive and Simultaneous Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique renowned for its high sensitivity and selectivity, making it ideal for the simultaneous quantification of multiple compounds in complex biological matrices like human plasma. nih.govrsc.orgnih.gov A simple, sensitive, and rapid high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method has been developed and validated for the concurrent measurement of clopamide, reserpine, and dihydroergotoxine. researchgate.netnih.gov

The sample preparation for this method involves liquid-liquid extraction from plasma using ethyl acetate, with indapamide serving as the internal standard. researchgate.netnih.gov The analytes are separated using isocratic elution on a C18 column. nih.gov Quantification is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with a positive ion electrospray ionization (ESI) source. researchgate.netnih.gov This technique allows for the monitoring of specific precursor-to-product ion transitions, significantly enhancing specificity and reducing background noise. nih.gov The method has been successfully applied to pharmacokinetic studies of a fixed-dose combination of these drugs. nih.gov

Table 3: Validation Summary of an LC-MS/MS Method for Simultaneous Quantification in Human Plasma. researchgate.netnih.gov

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Recovery (%)Intra- & Inter-day Precision (% Variation)Accuracy (%)
Clopamide 1 - 96.001≥86.16< 13.0391.76 - 111.50
Reserpine 0.04 - 30.000.04≥86.16< 13.0391.76 - 111.50
Dihydroergotoxine 0.05 - 40.000.05≥86.16< 13.0391.76 - 111.50

Spectrophotometric Approaches for Quantitative Analysis (e.g., First-Derivative Spectrophotometry)

Spectrophotometric methods offer a simpler and more cost-effective alternative to chromatographic techniques for the quantitative analysis of clopamide, particularly in pharmaceutical formulations. Derivative spectrophotometry, a technique that involves calculating and plotting the derivative of the absorbance spectrum, can enhance the resolution of overlapping spectra, thereby allowing for the determination of an analyte in the presence of interferences. mdpi.com For the analysis of clopamide in tablets, a derivative spectrophotometry method utilizing a "zero-crossing" technique has been reported in the literature. researchgate.net This approach measures the derivative amplitude at a wavelength where the interfering substance has zero absorbance, enabling accurate quantification of the target compound. researchgate.net

Methodologies for Quantitative Analysis of Clopamide in Solid-State Forms

The quantitative analysis of clopamide in solid-state forms, such as tablets, is critical for quality control. Besides the HPLC and spectrophotometric methods mentioned previously, thin-layer chromatography (TLC) combined with densitometry offers a viable analytical approach.

A chromatographic-densitometric method has been developed for the determination of clopamide and its potential impurities (4-chlorobenzoic acid and 4-chloro-3-sulfamoylbenzoic acid) in tablets. researchgate.net This method employs silica gel TLC plates as the stationary phase and a specific solvent mixture as the mobile phase to achieve good separation of the components. Densitometric measurements are then performed at a specific wavelength to quantify the separated compounds. researchgate.net Validation of this method has confirmed its specificity, high sensitivity, linearity, repeatability, and accuracy for the analysis of clopamide in solid dosage forms. researchgate.net

Table 4: TLC-Densitometric Method for Clopamide in Tablets. researchgate.net

ParameterCondition
Stationary Phase Silica gel TLC plates
Mobile Phase n-butanol – 2-propanol – water - methylene chloride (10:7:2:5:3 v/v/v/v/v)
Detection Wavelength 235 nm

Mechanistic Insights into Clopamide Associated Drug Interactions

Pharmacokinetic Interactions Involving Renal Transport Systems

The renal excretion of Clopamide and its influence on the clearance of other drugs are central to its pharmacokinetic interaction profile. These interactions are largely mediated by its effects on renal transport systems, particularly those involving organic anion transporters and efflux pumps.

Competition for Organic Anion Transporters and Efflux Pumps

Clopamide, like other thiazide-like diuretics, is an organic anion at physiological pH and is actively secreted into the proximal tubule of the kidney. This secretion is mediated by a family of transporters known as Organic Anion Transporters (OATs), which are located on the basolateral membrane of the proximal tubule cells. Specifically, OAT1 and OAT3 are key transporters involved in the uptake of a wide range of drugs, including diuretics, from the blood into the tubular cells.

Research has demonstrated that thiazide diuretics can competitively inhibit the transport of other substrates of OAT1 and OAT3. This competition can lead to a decrease in the renal secretion of co-administered drugs that share this elimination pathway, resulting in their increased plasma concentrations and a potential for toxicity. While specific studies on Clopamide's interaction with the full spectrum of OAT substrates are limited, its structural and functional similarity to other thiazide-like diuretics suggests a high likelihood of similar competitive inhibition.

Furthermore, the role of efflux pumps, such as P-glycoprotein (P-gp), in the disposition of Clopamide and its potential for interaction is an area of ongoing investigation. P-glycoprotein, an ATP-dependent efflux transporter found in various tissues including the apical membrane of renal proximal tubule cells, actively pumps substrates out of cells. While direct evidence of Clopamide as a substrate or inhibitor of P-gp is not robustly established, the potential for interaction exists, particularly with drugs that are known P-gp substrates or inhibitors. Inhibition of P-gp by a co-administered drug could potentially increase the intracellular concentration of Clopamide in renal tubular cells, although the clinical significance of this is yet to be fully elucidated.

Alterations in Renal Clearance Rates

The primary pharmacodynamic effect of Clopamide, diuresis, inherently alters the renal environment and can subsequently affect the renal clearance of various substances. By inhibiting the Na+/Cl- cotransporter in the distal convoluted tubule, Clopamide increases the excretion of sodium and water. This can lead to a state of volume depletion.

In response to this volume depletion, the proximal tubule increases its reabsorption of sodium and, consequently, other substances that are reabsorbed in this segment of the nephron. This compensatory mechanism is a key factor in several of Clopamide's drug interactions. For instance, the renal clearance of lithium is significantly reduced in the presence of Clopamide. The increased proximal tubular reabsorption of sodium also leads to an increased reabsorption of lithium, raising its serum concentrations and the risk of toxicity. mdpi.compediatriconcall.com

Conversely, Clopamide may increase the excretion rate of some drugs, potentially leading to lower serum levels and reduced efficacy. However, the more clinically significant interactions related to altered renal clearance are those that lead to decreased excretion and potential toxicity of co-administered drugs.

Pharmacodynamic Interactions at the Molecular and Receptor Level

Beyond its effects on renal transport, Clopamide can engage in pharmacodynamic interactions with other drugs at the molecular and receptor levels. These interactions can result in synergistic or antagonistic effects, as well as influence on metabolic pathways such as glucose homeostasis.

Synergistic or Antagonistic Effects with Other Pharmacological Agents

Synergistic Effects:

Clopamide is frequently used in combination with other antihypertensive agents to achieve better blood pressure control. The synergistic effects are often predictable based on the complementary mechanisms of action.

Angiotensin-Converting Enzyme (ACE) Inhibitors and Angiotensin II Receptor Blockers (ARBs): When combined with ACE inhibitors or ARBs, Clopamide's diuretic-induced volume depletion potentiates the blood pressure-lowering effects of these agents. patsnap.com ACE inhibitors and ARBs counteract the renin-angiotensin-aldosterone system activation that can occur with diuretic therapy, leading to a more pronounced and sustained antihypertensive effect.

Beta-Adrenergic Blockers: The combination of Clopamide with beta-blockers also results in an additive antihypertensive effect. nih.govmdpi.com Clopamide reduces plasma volume, while beta-blockers decrease cardiac output and inhibit renin release.

Calcium Channel Blockers: Co-administration with calcium channel blockers, which cause vasodilation, can also lead to a synergistic reduction in blood pressure. nih.govyoutube.com

Antagonistic Effects:

Nonsteroidal Anti-inflammatory Drugs (NSAIDs): NSAIDs can antagonize the diuretic and antihypertensive effects of Clopamide. patsnap.com The proposed mechanism involves the inhibition of prostaglandin (B15479496) synthesis by NSAIDs. Prostaglandins play a role in maintaining renal blood flow and promoting natriuresis. By inhibiting their production, NSAIDs can cause sodium and water retention, thereby counteracting the effects of Clopamide.

Below is an interactive table summarizing the synergistic and antagonistic effects of Clopamide with other pharmacological agents.

Interacting Drug ClassEffectMechanism of Interaction
ACE Inhibitors/ARBsSynergisticPotentiation of blood pressure lowering through complementary mechanisms. patsnap.com
Beta-Adrenergic BlockersSynergisticAdditive antihypertensive effects via volume reduction and decreased cardiac output. nih.govmdpi.com
Calcium Channel BlockersSynergisticEnhanced blood pressure reduction through combined diuretic and vasodilatory actions. nih.govyoutube.com
NSAIDsAntagonisticInhibition of prostaglandin synthesis, leading to sodium and water retention. patsnap.com

Mechanisms Underlying Influence on Glucose Homeostasis

Thiazide and thiazide-like diuretics, including Clopamide, are known to have the potential to cause hyperglycemia and impair glucose tolerance. nih.gov Several mechanisms are thought to contribute to this adverse effect:

Inhibition of Insulin (B600854) Secretion: A key mechanism is the diuretic-induced hypokalemia. Low potassium levels can lead to hyperpolarization of pancreatic beta-cell membranes. This hyperpolarization makes it more difficult for the voltage-gated calcium channels to open in response to glucose, thereby reducing calcium influx and subsequent insulin secretion.

Increased Insulin Resistance: Thiazide diuretics may also induce or worsen insulin resistance. The exact mechanisms are not fully elucidated but may involve alterations in glucose transport and utilization in peripheral tissues. Some studies suggest that these diuretics may interfere with the function of glucose transporters, such as GLUT4, which are responsible for insulin-mediated glucose uptake into muscle and fat cells. nih.gov

Enhanced Gluconeogenesis: There is some evidence to suggest that thiazide-like diuretics may increase hepatic glucose production (gluconeogenesis), further contributing to elevated blood glucose levels.

It is important to note that these effects on glucose homeostasis are often dose-dependent and may be more pronounced in individuals with pre-existing diabetes or metabolic syndrome.

Modulation of Lithium Disposition and Potential Pharmacological Basis of Toxicity

The interaction between Clopamide and lithium is one of the most clinically significant and well-documented drug interactions involving this diuretic. mdpi.compediatriconcall.com Clopamide can substantially reduce the renal clearance of lithium, leading to its accumulation and an increased risk of toxicity.

The primary mechanism for this interaction lies in the kidney's handling of sodium and lithium. As previously mentioned, Clopamide-induced natriuresis and volume depletion lead to a compensatory increase in the reabsorption of sodium in the proximal tubules. Because lithium is handled by the kidneys in a manner similar to sodium, this increased proximal reabsorption also applies to lithium ions. mdpi.com

This results in a significant decrease in the amount of lithium excreted in the urine and a corresponding increase in serum lithium concentrations. The narrow therapeutic index of lithium makes this interaction particularly dangerous, as even a modest increase in serum levels can precipitate toxicity. tg.org.au

Symptoms of lithium toxicity can range from mild (e.g., tremor, nausea, and lethargy) to severe (e.g., confusion, ataxia, seizures, and coma). nih.govnih.gov Therefore, concurrent use of Clopamide and lithium requires close monitoring of serum lithium levels and may necessitate a reduction in the lithium dosage.

Future Directions and Emerging Research Frontiers for Clopamide

Application of Advanced Computational Chemistry in Clopamide Research

Computational chemistry is playing an increasingly significant role in modern drug research, offering insights into molecular properties, interactions, and potential new applications. For Clopamide, advanced computational techniques are being applied to understand its behavior at a deeper level. Studies utilizing in silico molecular docking, for instance, can help predict how Clopamide interacts with its known target, the sodium-chloride symporter (SLC12A3), and potentially identify other proteins or pathways it might influence medchemexpress.com.

Furthermore, computational chemistry can aid in analyzing the photochemical behavior of Clopamide. Research has investigated the photodegradation of Clopamide using techniques like molecular docking to understand the underlying mechanisms of phototoxicity observed with this class of drugs nih.govresearchgate.netacs.org. This involves simulating how Clopamide molecules react under UV light, potentially forming radical species or undergoing decomposition, which could be linked to adverse effects nih.govresearchgate.netacs.org. Understanding these processes computationally can inform strategies to mitigate such effects or even guide the design of related compounds with improved photostability.

Computational tools are also valuable in predicting physicochemical properties, toxicity, and pharmacokinetics of drug candidates, including diuretics qtanalytics.in. This can help in the selection of potential preclinical candidates with limited resources and accelerate the drug discovery process qtanalytics.in.

Exploration of Long-Term Molecular and Cellular Adaptations to Clopamide Exposure

While the immediate diuretic effects of Clopamide are well-understood, the long-term molecular and cellular adaptations that occur with chronic exposure represent an important area of future research. Long-term use of synthetic diuretic agents has been associated with various effects, and understanding the cellular responses over time is crucial researchgate.netqtanalytics.in.

Research into long-term effects could involve investigating changes in gene expression, protein synthesis, and cellular signaling pathways in response to prolonged Clopamide presence. This could reveal adaptive mechanisms in kidney cells and other tissues that are exposed to the drug. For example, studies have explored the impact of diuretics on electrolyte levels, such as magnesium and potassium, over 24-hour periods, indicating complex renal handling that might adapt over time with chronic use magnesium-ges.de.

Understanding these long-term adaptations at a molecular level could provide insights into potential mechanisms of tolerance, altered drug response, or the development of long-term side effects. Although the provided search results highlight concerns about long-term adverse effects like phototoxicity and potential links to carcinomas with this class of drugs, detailed molecular and cellular adaptation studies specifically on Clopamide were not extensively detailed nih.govresearchgate.netacs.orgqtanalytics.in. This indicates a frontier for future investigation.

Identification of Novel Therapeutic Targets or Pathways Influenced by Clopamide Beyond its Diuretic Action

Beyond its established role as a diuretic targeting SLC12A3, there is potential for Clopamide to influence other therapeutic targets or pathways. Identifying these novel interactions could lead to new applications or a better understanding of its existing effects.

One area of emerging research involves exploring the potential of existing drugs, including diuretics, for conditions beyond their primary indications. For instance, a study utilizing molecular docking identified Clopamide as a relevant drug candidate in the context of erectile dysfunction associated with the protein KIR2DL2 frontiersin.org. This suggests a potential interaction with the KIR2DL2 pathway, which is involved in immune responses and may play a role in vascular function frontiersin.org. This finding opens a new avenue for research into non-diuretic effects of Clopamide.

While the primary action of Clopamide is on sodium and chloride reabsorption, its influence on the excretion of other electrolytes like magnesium and zinc has also been noted in short-term studies magnesium-ges.de. Long-term effects on the balance of these ions and the molecular mechanisms behind these changes warrant further investigation.

The broader impact of thiazide-like diuretics on conditions like osteoporotic fracture risk has also been studied, although results have been inconsistent researchgate.net. Investigating the molecular pathways through which Clopamide might influence bone metabolism, independent of its diuretic effect, could be another research frontier.

Emerging research in cardiovascular pharmacology is also exploring novel drug classes and mechanisms beyond traditional diuretics for conditions like heart failure walshmedicalmedia.comnih.govmdpi.comcfrjournal.com. While these studies focus on newer agents like SGLT2 inhibitors, the insights gained into complex cardiovascular and renal pathways could inform future research into potential subtle or off-target effects of established drugs like Clopamide nih.govcfrjournal.com.

Q & A

Q. How can researchers mitigate publication bias in Clopamide-related negative or null results?

  • Methodology : Preregister studies on platforms like ClinicalTrials.gov or Open Science Framework. Use multi-center collaborations to increase statistical power and submit negative findings to specialized journals (e.g., Journal of Negative Results) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Brinaldix
Reactant of Route 2
Reactant of Route 2
Brinaldix

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.